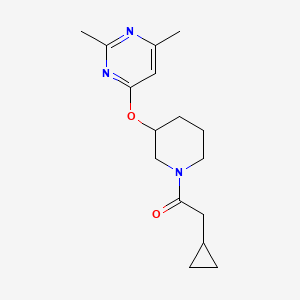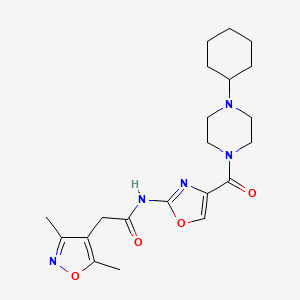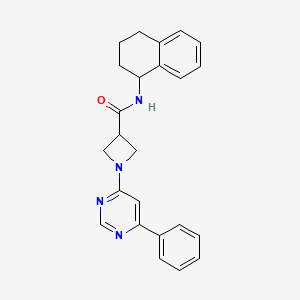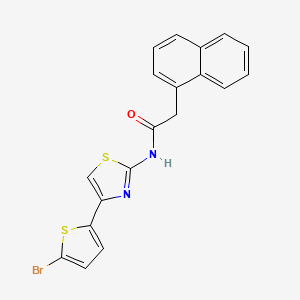![molecular formula C8H14ClN B2557261 Tricyclo[2.2.1.02,6]heptan-1-ylmethanamine hydrochloride CAS No. 99709-21-4](/img/structure/B2557261.png)
Tricyclo[2.2.1.02,6]heptan-1-ylmethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tricyclo[2.2.1.02,6]heptane, also known as Nortricyclane, Nortricyclen, or Nortricyclene , is a chemical compound with the molecular formula C7H10 . It has a cage-like structure .
Molecular Structure Analysis
The molecular structure of Tricyclo[2.2.1.02,6]heptane consists of a unique cage-like structure . The average mass is 94.154 Da and the monoisotopic mass is 94.078247 Da .Scientific Research Applications
Radical Chemistry and Kinetic Studies
Research by Binmore et al. (1994) on closely related tricyclic compounds, such as Tricyclo[3.1.1.03,6]hept-6-yl radicals, highlights the significance of these structures in radical chemistry. The study demonstrated that despite the high ring strain, these radicals do not readily rearrange but engage in bimolecular combination reactions and hydrogen abstraction. This indicates the tricyclic framework's stability and reactivity, which could be applicable to the study of Tricyclo[2.2.1.02,6]heptan-1-ylmethanamine hydrochloride in understanding reaction kinetics and mechanisms in organic chemistry (Binmore et al., 1994).
Synthesis and Chemical Reactivity
The synthesis and functionalization of polycyclic structures have been a subject of interest due to their utility in creating complex organic molecules. Uchida et al. (1990) explored the electrochemical oxidation of polycyclic cyclopropanes, offering insights into regio- and stereoselective cleavage leading to novel compounds. This research indicates potential methods for manipulating tricyclic compounds like this compound for synthesizing new molecules with potential pharmacological applications (Uchida et al., 1990).
Antidepressant Biochemical Profile
The novel bicyclic compound Wy-45,030, structurally related to tricyclic compounds, showed a neurochemical profile predictive of antidepressant activity without the side-effects common to tricyclic therapy. This research underlines the importance of the tricyclic framework in developing new therapeutic agents and suggests that similar studies could be conducted on this compound to explore its potential biomedical applications (Muth et al., 1986).
Environmental Applications
Research by Mohammed et al. (2020) on the removal of antibiotic tetracycline using nano-fluid emulsion liquid membrane techniques showcases the broader applicability of chemical engineering processes in environmental remediation. While not directly related to this compound, this study exemplifies how complex organic compounds can play roles in innovative environmental technologies. Future research could investigate the utility of tricyclic compounds in similar applications (Mohammed et al., 2020).
Properties
IUPAC Name |
1-tricyclo[2.2.1.02,6]heptanylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N.ClH/c9-4-8-3-5-1-6(8)7(8)2-5;/h5-7H,1-4,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZZSEIFPYYBAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3C1C3(C2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2557178.png)

![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![2-[(4-chlorophenoxy)methyl]-1-(4-methylbenzyl)-1H-benzimidazole](/img/structure/B2557182.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide](/img/structure/B2557183.png)
![8-(3-Chloro-4-methoxyphenyl)sulfonyl-3-fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B2557185.png)
![6-Chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2557186.png)


![N-(3-chloro-4-methoxyphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2557192.png)




